4-fluoro-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide
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Overview
Description
4-fluoro-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide is a useful research compound. Its molecular formula is C18H12FN5O and its molecular weight is 333.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.10258819 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis and crystal structure analysis of compounds closely related to the target chemical. For instance, the synthesis and crystal structure of 1-(4-fluorophenyl)-2-hexylthiobenzo[4,5]-furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one were explored, revealing insights into the molecular arrangement and interactions within the crystal structure (Hu et al., 2011).
Anticancer and Antimicrobial Activities
Several studies have focused on the anticancer and antimicrobial potential of related compounds. For example, new routes to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles have been developed, showing remarkable antiavian influenza virus activity (Hebishy et al., 2020). Another study synthesized fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines, evaluating their antiproliferative activity against various cancer cell lines (Dolzhenko et al., 2008).
Novel Synthesis Approaches and Biological Evaluation
Innovative synthesis methods have been developed to create compounds with potential biological activities. For instance, the PhI(OCOCF₃)₂-mediated intramolecular oxidative N-N bond formation facilitated the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, showcasing a novel strategy for constructing biologically important skeletons (Zisheng Zheng et al., 2014).
Antitumor Agents with Unique Mechanisms
Research on [1,2,4]triazolo[1,5-a]pyrimidines revealed a class of anticancer agents with a unique mechanism of tubulin inhibition, offering a new avenue for cancer therapy (Zhang et al., 2007).
Mechanism of Action
Future Directions
Given the wide range of biological activities exhibited by 1,2,4-triazolo[1,5-a]pyrimidines, these compounds are of significant interest in drug discovery . Future research may focus on optimizing these compounds for increased potency and selectivity, as well as exploring their potential applications in treating various diseases .
Properties
IUPAC Name |
4-fluoro-N-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O/c19-14-8-6-13(7-9-14)16(25)21-17-22-18-20-11-10-15(24(18)23-17)12-4-2-1-3-5-12/h1-11H,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEHMPLHRCNOTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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